

Comparative toxicological profile of N-Methoxyanhydrovobasinediol and other indole alkaloids

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Compound of Interest

Compound Name: *N-Methoxyanhydrovobasinediol*

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A Comparative Toxicological Profile of **N-Methoxyanhydrovobasinediol** and Other Indole Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Indole alkaloids represent a vast and structurally diverse class of secondary metabolites with a wide array of pharmacological activities, ranging from therapeutic agents to potent toxins.^{[1][2]} This guide provides a comparative overview of the toxicological profiles of selected indole alkaloids. While comprehensive toxicological data for **N-Methoxyanhydrovobasinediol**, a naturally occurring alkaloid with potential anti-inflammatory and anticancer properties, are not readily available in the public domain, this document aims to provide a comparative context by examining more extensively studied indole alkaloids.^{[3][4]} The data presented herein is intended to serve as a resource for researchers in toxicology and drug development.

In Vitro Cytotoxicity of Selected Indole Alkaloids

The half-maximal inhibitory concentration (IC₅₀) is a standard measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC₅₀ values for several indole alkaloids against various human cancer cell lines and, where available, non-cancerous cell lines. This data is crucial for assessing the cytotoxic potential and therapeutic index of these compounds.

Indole Alkaloid	Cell Line	Cell Type	IC50 Value	Citation
Voacamine	MCF-7	Human Breast Cancer	0.99 μ M	[5]
4T1	Mouse Breast Cancer	1.48 μ M	[5]	
O-acetylmacalstonine	Multiple Cancer Lines	Human Cancers	2-10 μ M	[6]
Breast Fibroblasts	Human Normal Cells	> 100 μ M (at 24h)	[7]	
Villalstonine	Multiple Cancer Lines	Human Cancers	2-10 μ M	[6]
Breast Fibroblasts	Human Normal Cells	10-11 μ M	[7]	
Macrocarpamine	Multiple Cancer Lines	Human Cancers	2-10 μ M	[6]
Vincristine	A549	Human Lung Cancer	40 nM	[8]
MCF-7	Human Breast Cancer	5 nM	[8]	
1A9	Human Ovarian Cancer	4 nM	[8]	
Vinblastine	MCF-7	Human Breast Cancer	0.68 nM	[8]
A2780	Human Ovarian Cancer	3.92–5.39 nM	[8]	
Evodiamine	HT29	Human Colorectal Cancer	30 μ M	[8]

MDA-MB-231	Human Breast Cancer	7.86 µg/ml	[8]
Flavopereirine	HCT116	Human Colorectal Cancer	8.15 µM [9]
HT29	Human Colorectal Cancer	9.58 µM	[9]
3,5-Diprenyl indole	MIA PaCa-2	Human Pancreatic Cancer	9.5 µM [9]

In Vivo Acute Toxicity

The median lethal dose (LD50) is a measure of the acute toxicity of a substance, representing the dose required to kill 50% of a tested population.[10] LD50 values are typically determined through in vivo studies in animal models.

Indole Alkaloid	Animal Model	Route of Administration	LD50 Value	Citation
Penicillium islandicum Toxin A	Day-old cockerels	-	75-125 mg/kg	[11]
Thymoquinone	Rats	Intraperitoneal	57.54 mg/kg	[12]
Rats	Oral	794.3 mg/kg	[13]	

Note: Thymoquinone is included as an example for which detailed LD50 calculation methodology is available in the cited literature.

Experimental Protocols

Detailed and standardized methodologies are critical for the reproducibility and comparison of toxicological data. Below are summaries of widely accepted protocols for in vitro and in vivo

toxicity testing.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[\[14\]](#)

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[\[15\]](#) The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the color is directly proportional to the number of viable cells.[\[16\]](#)

Detailed Protocol:

- **Cell Seeding:** Plate cells in a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours to allow for cell attachment.[\[17\]](#)
- **Compound Treatment:** Treat the cells with various concentrations of the test indole alkaloid and incubate for a specified period (e.g., 24, 48, or 72 hours).[\[17\]](#)
- **MTT Addition:** Following the incubation period, add 10-28 μL of MTT solution (typically 2-5 mg/mL in PBS) to each well.[\[16\]](#)[\[17\]](#)
- **Incubation:** Incubate the plate for 1.5 to 4 hours at 37°C in a humidified atmosphere with 5% CO₂.[\[14\]](#)[\[17\]](#)
- **Solubilization:** Carefully remove the MTT-containing medium and add 100-130 μL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[\[14\]](#)[\[17\]](#)
- **Absorbance Reading:** Shake the plate for approximately 15 minutes on an orbital shaker to ensure complete dissolution.[\[18\]](#) Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[\[14\]](#)

- Data Analysis: The IC50 value is determined by plotting the percentage of cell viability against the concentration of the compound and fitting the data to a dose-response curve.[\[8\]](#)

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is a stepwise procedure to assess the acute oral toxicity of a substance and allows for its classification according to the Globally Harmonised System (GHS). It uses a minimal number of animals to obtain sufficient information.[\[19\]](#)[\[20\]](#)

Principle: The test proceeds in a stepwise manner, using three animals of a single sex (typically female rats) per step.[\[19\]](#) The presence or absence of compound-related mortality at a given dose determines the next step, which may involve dosing at a higher or lower fixed dose level (e.g., 5, 50, 300, 2000 mg/kg).[\[19\]](#)[\[21\]](#)

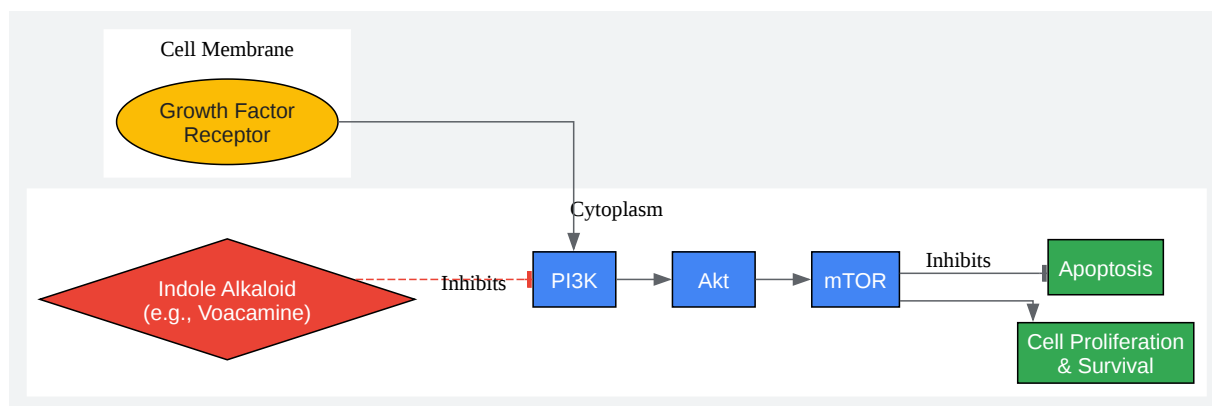
Detailed Protocol:

- Animal Preparation: Healthy, young adult rodents are acclimatized to laboratory conditions for at least five days prior to the study. Animals are fasted before dosing (food, but not water, is withheld).[\[21\]](#)
- Dose Administration: The test substance is administered as a single dose by gavage. The volume administered should generally not exceed 1 mL/100g of body weight for aqueous solutions.[\[21\]](#)[\[22\]](#) If a substance is not water-soluble, an appropriate vehicle is used, and its toxicological characteristics should be known.[\[21\]](#)
- Stepwise Procedure:
 - Starting Dose: For a substance with unknown toxicity, a starting dose of 300 mg/kg is often recommended.[\[19\]](#)
 - Observation: The animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes for at least 14 days.[\[21\]](#)[\[22\]](#)

- Next Step: The outcome of the first step determines the subsequent action. For instance, if mortality is observed, the next step involves dosing at a lower level. If no mortality occurs, a higher dose level is used in the next step.[19]
- Pathology: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed.
- Data Analysis: The results allow for the classification of the substance into a GHS toxicity category based on the observed mortality at specific dose levels. While this method does not generate a precise LD50 value, it provides a range.[21]

Signaling Pathway Visualization

Several indole alkaloids exert their cytotoxic effects by modulating key cellular signaling pathways. Voacamine, for instance, has been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and growth.[5][23][24] Inhibition of this pathway can lead to apoptosis and autophagy in cancer cells.[24]



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Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by an indole alkaloid.

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